(2S,4S)-tert-Butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADYKTRZKFJROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group, using reagents such as sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Sodium azide, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies investigating the effects of fluorinated pyrrolidines on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the aminomethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The compound may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific receptor subtypes .
Comparison with Similar Compounds
TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE can be compared with other similar compounds, such as:
TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-CHLORO-1-PYRROLIDINECARBOXYLATE: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-HYDROXY-1-PYRROLIDINECARBOXYLATE: Contains a hydroxyl group instead of fluorine, affecting its chemical properties and applications.
TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-METHYL-1-PYRROLIDINECARBOXYLATE: Features a methyl group, resulting in different steric and electronic effects.
The uniqueness of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Biological Activity
(2S,4S)-tert-Butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, also known by its CAS number 1033245-12-3, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
- CAS Number : 1033245-12-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets. This compound is a derivative of pyrrolidine and exhibits properties that may influence metabolic pathways, particularly those involved in diabetes management through Dipeptidyl Peptidase-4 (DPP-4) inhibition.
DPP-4 Inhibition
DPP-4 inhibitors are a class of drugs that enhance insulin secretion and inhibit glucagon release, thus improving glycemic control. The compound's structural features suggest it may effectively bind to the DPP-4 enzyme, similar to other known inhibitors:
| Compound Name | Mechanism | Effect |
|---|---|---|
| Linagliptin | DPP-4 Inhibition | Reduces urinary albumin excretion in diabetic nephropathy |
| Sitagliptin | DPP-4 Inhibition | Improves glycemic control in Type 2 diabetes |
Biological Activity Studies
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antidiabetic Effects : Studies have shown that DPP-4 inhibitors can mitigate renal injury associated with diabetes. The inhibition of DPP-4 leads to increased levels of incretin hormones, which are crucial for glucose metabolism .
- Renoprotective Properties : Evidence suggests that these compounds may have direct protective effects on the kidneys beyond glycemic control. For instance, they can reduce inflammation and fibrosis in renal tissues .
- Cardiovascular Benefits : DPP-4 inhibitors have been linked to reduced cardiovascular events in patients with diabetes, indicating a broader therapeutic potential for compounds like this compound .
Case Studies
Several clinical studies have highlighted the efficacy of DPP-4 inhibitors:
- Study on Linagliptin : A double-blind study demonstrated that linagliptin significantly reduced urinary albumin excretion after 24 weeks in patients with Type 2 diabetes and diabetic nephropathy .
- Meta-analysis of DPP-4 Inhibitors : A pooled analysis from multiple clinical trials showed that patients treated with DPP-4 inhibitors had a lower incidence of cardiovascular events compared to those receiving placebo treatments .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2S,4S)-tert-butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate, and what reaction conditions optimize yield and stereochemical fidelity?
- Answer : A common approach involves converting (2S,4S)-4-fluoro-L-proline derivatives into the target compound via carbamate protection and subsequent functionalization. For example, tert-butyl (2S,4S)-2-(aminocarbonyl)-4-fluoropyrrolidine-1-carboxylate can be treated with cyanuric chloride in DMF to introduce the aminomethyl group, achieving quantitative yields under mild conditions (0°C to RT, 20–60 min) . Key parameters include solvent choice (DMF or acetonitrile), stoichiometric control of coupling agents (e.g., HOBt/EDC), and inert atmosphere to prevent Boc-group cleavage.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR Spectroscopy : and NMR are essential for verifying stereochemistry and substituent positions. For example, NMR can confirm fluorination at C4, with typical shifts between -180 to -200 ppm for 4-fluoropyrrolidines .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., calculated [M+H] for CHFNO: 226.1554; observed: 226.1552) .
- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak AD-H with hexane/isopropanol gradients .
Q. How does the Boc-protecting group influence the compound’s reactivity in downstream applications?
- Answer : The tert-butoxycarbonyl (Boc) group stabilizes the pyrrolidine ring’s amine moiety, enabling selective deprotection under acidic conditions (e.g., TFA/DCM) for further functionalization. It also mitigates undesired side reactions during nucleophilic substitutions or cross-couplings .
Advanced Research Questions
Q. What role does the 4-fluorine substituent play in modulating the compound’s biological activity or binding affinity in enzyme inhibition studies?
- Answer : Fluorination at C4 enhances metabolic stability and influences electronic effects, improving interactions with enzymatic active sites. For instance, in DPP-IV inhibitors, the 4-fluoro group increases binding affinity by ~3-fold compared to non-fluorinated analogs, likely via dipole interactions with catalytic residues like Glu205/206 . Comparative studies with difluoro analogs (e.g., tert-butyl (2S,4R)-4,4-difluoropyrrolidine-1-carboxylate) suggest steric hindrance may offset electronic benefits, requiring optimization .
Q. How can researchers resolve contradictions in stereochemical assignments reported for this compound?
- Answer : Discrepancies in stereochemistry often arise from ambiguous NOESY or coupling constant () data. To resolve this:
- Perform X-ray crystallography on derivatives (e.g., co-crystallized with DPP-IV) for unambiguous confirmation .
- Use - HOESY NMR to probe spatial proximity between fluorine and adjacent protons .
- Compare experimental optical rotation with literature values (e.g., = -55.0° for (2S,4S) vs. +48.3° for (2R,4R) isomers) .
Q. What strategies mitigate racemization during the synthesis of (2S,4S)-configured derivatives?
- Answer :
- Low-Temperature Reactions : Conduct amidations or acylations at ≤0°C to minimize epimerization .
- Protecting Group Selection : Use orthogonal groups (e.g., Fmoc for amines) to reduce acidic/basic conditions that promote racemization .
- Chiral Auxiliaries : Incorporate Evans’ oxazolidinones or Meyers’ lactams to enforce stereochemical control during ring formation .
Q. What are the limitations of current synthetic methods for scaling up this compound, and how can they be addressed?
- Answer : Key challenges include:
- Purification : Chromatography-dependent steps (e.g., separating diastereomers) reduce scalability. Switch to crystallization-driven purification using chiral resolving agents (e.g., L-tartaric acid) .
- Fluorination Efficiency : Direct fluorination methods (e.g., DAST) often yield <50%. Alternatives like Balz-Schiemann reactions or electrophilic fluorination (Selectfluor®) improve atom economy .
- Cost of Reagents : Replace expensive coupling agents (HATU) with polymer-supported reagents for recyclability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
